1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol
Description
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol, also known as 3,4-dimethylethcathinone (3,4-DMEC) hydrochloride, is a synthetic cathinone derivative. Structurally, it features a propan-1-ol backbone substituted with a 3,4-dimethylphenyl group at the ketone position and an ethylamino group at the β-carbon (Figure 1) . The compound is supplied as a crystalline solid with a molecular formula of C₁₃H₁₉NO·HCl, a molecular weight of 241.8 g/mol, and a purity ≥95% . Its UV/Vis spectrum shows absorption maxima at 204 nm and 258 nm, consistent with aromatic and conjugated systems .
Properties
CAS No. |
805181-72-0 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12/h6-8,11,13-15H,5H2,1-4H3 |
InChI Key |
OBPVXOPEMRBTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(C1=CC(=C(C=C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol typically involves the reductive amination of the ketone precursor 3,4-dimethylphenylacetone with ethylamine under reducing conditions. The process can be summarized as follows:
-
- 3,4-Dimethylphenylacetone (a ketone)
- Ethylamine (a primary amine)
Reaction:
The ketone reacts with ethylamine to form an imine intermediate, which is subsequently reduced to the target amino alcohol.Reducing agents:
Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation using Pd/C or Raney Nickel can also be employed.Solvents:
Polar protic solvents such as ethanol or methanol are preferred to enhance solubility and catalyst efficiency.Reaction conditions:
Typical temperatures range from 50°C to 80°C. Mildly acidic conditions (pH 5–6) help prevent side reactions like N-alkylation.Yields:
Reported yields range from 60% to 85%, depending on catalyst activity and purity of starting materials.
Industrial Scale Synthesis
Industrial synthesis follows similar principles but optimizes parameters for scale-up:
- Use of continuous flow reactors or batch reactors under nitrogen atmosphere to prevent oxidation.
- Controlled temperature and pH to maximize yield and purity.
- Crystallization and purification steps to isolate the hydrochloride salt or free base form.
A typical industrial procedure involves:
Alternative Synthetic Approaches
Epoxide ring-opening:
Reaction of 3,4-dimethylphenethylamine with epoxides such as 1,2-epoxy-3-m-tolyloxypropane under heating (95–100°C) can yield related amino alcohols structurally analogous to the target compound.Multi-step organic synthesis:
Sequential functional group transformations starting from substituted phenyl derivatives and amino alcohol precursors have been reported, although specific details for this compound are limited.
Chemical Reaction Analysis
Reductive Amination Mechanism
| Step | Description |
|---|---|
| 1. Imine formation | Ketone (3,4-dimethylphenylacetone) reacts with ethylamine to form an imine intermediate. |
| 2. Reduction | The imine is reduced to the amino alcohol by NaBH4, LiAlH4, or catalytic hydrogenation. |
| 3. Work-up | The reaction mixture is quenched, and the product is isolated by extraction and purification. |
Influence of Reaction Parameters
| Parameter | Effect on Reaction | Optimal Range/Conditions |
|---|---|---|
| Temperature | Higher temperature increases rate but risks side reactions | 50–80°C |
| Solvent | Polar protic solvents improve solubility and catalyst activity | Ethanol, methanol |
| pH | Mildly acidic conditions prevent N-alkylation | pH 5–6 |
| Catalyst type | Pd/C and Raney Ni effective for hydrogenation | Depends on scale and availability |
| Reducing agent | NaBH4 and LiAlH4 common for lab scale; catalytic hydrogenation for industrial scale | As above |
Side Reactions and By-products
- Over-reduction of ketone to alcohol without amination.
- N-alkylation leading to tertiary amines.
- Oxidation of amino alcohol under improper conditions.
Data Tables Summarizing Preparation Methods
Summary of Research Findings and Notes
- The reductive amination of 3,4-dimethylphenylacetone with ethylamine is the most straightforward and widely used method for preparing 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol.
- Reaction parameters such as temperature, solvent, pH, and catalyst choice significantly influence the yield and purity of the product.
- Industrial processes emphasize controlled addition, temperature regulation, seeding for crystallization, and purification to obtain high-quality product.
- Alternative synthetic routes like epoxide ring-opening exist but are less common for this specific compound.
- The compound's bulky 3,4-dimethylphenyl group influences steric and electronic properties, affecting its reactivity and requiring careful optimization of reaction conditions.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among synthetic cathinones significantly influence their pharmacological and physicochemical properties. Key analogs include:
| Compound Name | Core Structure Modifications | Molecular Formula | Key Substituents |
|---|---|---|---|
| 3,4-DMEC | 3,4-Dimethylphenyl; propan-1-ol backbone | C₁₃H₁₉NO·HCl | -CH₃ groups at phenyl C3, C4 |
| Ethylone | 1,3-Benzodioxol-5-yl; propan-1-one backbone | C₁₁H₁₃NO₃ | Methylenedioxy ring at phenyl |
| Eutylone | 1,3-Benzodioxol-5-yl; butan-1-one backbone | C₁₄H₁₉NO₃ | Extended alkyl chain (C4) |
| 4-MEC | 4-Methylphenyl; propan-1-one backbone | C₁₁H₁₅NO | -CH₃ at phenyl C4 |
| 3-Fluoroethcathinone (3-FEC) | 3-Fluorophenyl; propan-1-one backbone | C₁₁H₁₂FNO | -F at phenyl C3 |
Key Observations :
- Backbone Length: Eutylone’s elongated butanone chain may prolong metabolic half-life relative to 3,4-DMEC’s propanol structure .
- Halogen vs. Alkyl Groups : 3-FEC’s fluorine substituent introduces electronegativity, which could affect receptor binding compared to 3,4-DMEC’s methyl groups .
Pharmacological Activity
Synthetic cathinones primarily exert stimulant effects via monoamine reuptake inhibition or release. Limited direct data exist for 3,4-DMEC, but inferences can be drawn from structurally related compounds:
- Ethylone: Binds to serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters with moderate affinity (SERT IC₅₀: 1.2 μM; DAT IC₅₀: 2.5 μM) .
- Eutylone : Exhibits higher serotonergic activity than dopaminergic, mimicking MDMA-like effects .
- 4-MEC : Shows preferential DAT inhibition (IC₅₀: 0.8 μM), suggesting stronger stimulant properties .
Neurotoxicity : Ethylone and eutylone induce oxidative stress and neuronal apoptosis at high doses , while 3,4-DMEC’s toxicity profile remains understudied.
Regulatory and Legal Status
- 3,4-DMEC: Not explicitly scheduled in the U.S. but may fall under analog acts due to structural similarity to controlled cathinones .
- Ethylone/Eutylone : Schedule I under the U.S. Controlled Substances Act .
- 4-MEC : Listed in Schedule II of the 1971 UN Convention .
- 3-FEC : Controlled in some U.S. states (e.g., Alabama) as a Schedule I analog .
Metabolic and Stability Profiles
- 3,4-DMEC : Stable for ≥5 years at -20°C, with degradation pathways likely involving N-dealkylation or hydroxylation .
- Ethylone : Rapidly metabolized via demethylenation and β-ketone reduction, producing inactive metabolites .
- Eutylone: Longer half-life due to its butanone chain, leading to prolonged detection in urine .
Biological Activity
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol, also known as a chiral compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a chiral center at the 2-position and is characterized by a 3,4-dimethylphenyl group and an ethylamino substituent. Its molecular formula is CHN, with a molecular weight of approximately 205.30 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol |
| Molecular Formula | CHN |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol is primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which can affect mood and pain perception.
- Receptor Modulation : It is suggested that the compound interacts with adrenergic receptors, influencing neurotransmission pathways that are crucial for various physiological responses .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antidepressant Effects : Preliminary studies suggest potential antidepressant properties by modulating serotonin and norepinephrine levels. Animal model studies have shown a significant reduction in depressive-like behaviors when treated with this compound .
Analgesic Properties : The compound has demonstrated analgesic effects in pain relief models. In particular, studies using the formalin test in rats indicated a significant reduction in pain responses, suggesting its potential application in pain management therapies .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-1-(3,4-dimethylphenyl)-2-amino-propan-1-ol | Lacks methyl group on amino substituent | Limited activity |
| (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)-propan-1-ol | Contains methyl instead of ethyl | Enhanced receptor interaction |
Antidepressant Activity
A study investigated the effects of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups. This suggests its potential as a therapeutic agent for mood disorders.
Analgesic Effects
Another research focused on the analgesic properties of the compound using the formalin test in rats. The findings demonstrated that treatment with the compound significantly reduced pain responses compared to untreated controls. This highlights its potential use in developing effective pain management therapies.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves reductive amination of the corresponding ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one, with ethylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key factors include:
- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may lead to over-reduction.
- Solvent : Polar aprotic solvents (e.g., ethanol or methanol) enhance amine solubility and catalyst efficiency.
- pH Control : Maintaining mildly acidic conditions (pH 5–6) prevents side reactions like N-alkylation.
Yields range from 60–85% depending on purity of starting materials and catalyst activity .
Q. How can structural analogs of this compound be systematically compared to assess structure-activity relationships (SAR)?
A comparative SAR approach involves:
Structural Modifications : Varying substituents on the phenyl ring (e.g., halogenation, methoxy groups) or altering the aminoalkyl chain (e.g., branching, chain length).
Biological Assays : Testing analogs in receptor binding assays (e.g., dopamine, serotonin transporters) and functional assays (e.g., cAMP accumulation).
Computational Modeling : Docking studies to predict binding affinities at target sites.
For example, replacing 3,4-dimethylphenyl with 2,4-dimethylphenyl (as in ) reduces steric hindrance, potentially enhancing receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting in vitro vs. in vivo efficacy)?
Discrepancies often arise from differences in:
- Dose-Response Relationships : In vitro assays may use higher concentrations than physiologically achievable in vivo.
- Metabolic Stability : Hepatic metabolism (e.g., cytochrome P450-mediated oxidation) can reduce bioavailability in vivo.
- Blood-Brain Barrier Penetration : Lipophilicity calculations (logP) and in situ perfusion models can predict CNS activity.
Methodological Recommendations : - Conduct parallel in vitro (e.g., transfected cell lines) and in vivo (rodent locomotor activity) studies.
- Use LC-MS/MS to quantify parent compound and metabolites in plasma/brain tissue .
Q. What strategies are effective for synthesizing enantiomerically pure (R)- and (S)-isomers of this compound?
Enantioselective synthesis challenges include:
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation or enzymatic resolution (e.g., lipases).
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee).
For example, highlights achieving >98% ee via asymmetric hydrogenation with a Rh-(R)-BINAP catalyst .
Q. How does the compound interact with monoamine transporters, and what experimental designs validate its selectivity?
Mechanistic studies involve:
- Radioligand Displacement Assays : Competing with [³H]WIN35428 (dopamine transporter) or [³H]citalopram (serotonin transporter).
- Electrophysiology : Patch-clamp recordings to measure transporter currents in HEK293 cells.
- Microdialysis : Monitoring extracellular dopamine/serotonin levels in rodent striatum.
Key Findings :
Cathinone analogs (e.g., ) typically show higher affinity for dopamine transporters (IC₅₀: 50–200 nM) than serotonin transporters (IC₅₀: 1–5 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
